molecular formula C20H16ClFN2O3S B2665403 (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1448132-37-3

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2665403
CAS No.: 1448132-37-3
M. Wt: 418.87
InChI Key: AZRXSPPXUUMJJX-UHFFFAOYSA-N
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Description

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone (CAS 1448132-37-3) is a synthetic small molecule with a molecular formula of C20H16ClFN2O3S and a molecular weight of 418.9 g/mol . This complex compound features a methanone core linking two distinct heterocyclic systems: a 4-(4-fluorophenyl)-1H-pyrrole and a 3-((4-chlorophenyl)sulfonyl)azetidine. The presence of both pyrrole and sulfonamide functional groups in a single scaffold makes it a valuable intermediate for medicinal chemistry and drug discovery research. The structural motif of a (4-fluorophenyl)-1H-pyrrole is a recognized scaffold in chemical research, with documented synthesis and crystal structure analysis . Furthermore, compounds bearing chlorophenyl sulfonyl groups and similar heterocyclic systems are frequently investigated for their potential as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drug development . This suggests potential research applications for this compound in areas such as oncology research , particularly in the study of antimitotic agents that target the colchicine binding site. Its structure aligns with modern drug discovery efforts aimed at developing small molecules that interfere with essential cellular processes in proliferating cells. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-15-3-7-17(8-4-15)28(26,27)18-11-24(12-18)20(25)19-9-14(10-23-19)13-1-5-16(22)6-2-13/h1-10,18,23H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRXSPPXUUMJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also referred to as a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis Overview

The synthesis of this compound typically involves several steps including:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
  • Attachment of the Fluorophenyl Group : Involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an electrophile.

These synthetic pathways are crucial for ensuring high yield and purity in the final product, which is essential for its biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, a related compound demonstrated low micromolar activity against kinase AKT2/PKBβ, which is integral to oncogenic signaling pathways in glioma . The ability to inhibit such kinases suggests that this compound may also exhibit similar properties.

Key Findings:

  • Inhibition of Glioma Growth : Compounds with similar structures have shown promising results in inhibiting glioma cell growth, particularly in 3D neurosphere models derived from patient samples .
  • Selectivity : Notably, these compounds exhibited less cytotoxicity towards non-cancerous cells, indicating a potential therapeutic window .

Enzyme Inhibition

The compound's sulfonamide moiety is associated with various enzyme inhibitory activities. Research has indicated that sulfonamide derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase and urease .

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor2.14
UreaseStrong Inhibitor0.63

These findings suggest that the compound may be beneficial in treating conditions related to these enzymes, such as neurodegenerative diseases and infections caused by urease-producing bacteria.

Case Study 1: Anti-Glioma Activity

A study evaluated the anti-glioma activity of various compounds related to this compound. The results indicated significant inhibition of glioma cell lines with a focus on the AKT signaling pathway. The study emphasized that compounds demonstrating selective toxicity towards cancer cells could lead to novel therapeutic agents for glioblastoma treatment .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of sulfonamide derivatives. The synthesized compounds showed promising results against multiple bacterial strains and were particularly effective against urease, which is crucial for certain bacterial pathogenicity . The structure–activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly influenced inhibitory potency.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound (Reference) Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Azetidine-Pyrrole 4-Cl-Ph-SO₂, 4-F-Ph-Pyrrole Not reported Hypothesized enzyme inhibition
Triazole derivative () 1,2,4-Triazole 4-Ph-SO₂, 2,4-diF-Ph Sodium ethoxide + α-haloketone Antimicrobial potential
Pyrazolo-pyrimidine () Pyrazolo[3,4-c]pyrimidine Sulfonamide, 3-F-4-morpholinophenyl Phosphine coupling + DIAD Kinase inhibition (MP: 242–245°C)
Prop-2-en-1-one () Chalcone Varied F/Cl-Ph, 4-OH-Ph Claisen-Schmidt condensation Anticancer, antioxidant
Chromenone () Isoquinoline 4-Cl-3-F-Ph, sulfanyl group Thioether formation Crystallographically characterized

Key Observations :

  • Sulfonyl/Sulfonamide Groups : Present in the target compound and , these groups enhance solubility and target binding via polar interactions .
  • Fluorophenyl Substitution : All compounds except feature fluorine atoms, which improve membrane permeability and resistance to oxidative metabolism .
2.3 Physicochemical and Electronic Properties
  • Lipophilicity : Fluorine atoms in the target and enhance logP values, favoring blood-brain barrier penetration .
  • Electronic Effects : Computational tools like Multiwfn () could quantify electron-withdrawing effects of the sulfonyl group, contrasting with ’s sulfanyl group, which is less electron-deficient .
2.4 Hypothesized Bioactivity

While direct data are lacking, parallels to known compounds suggest:

  • Kinase Inhibition : ’s pyrazolo-pyrimidine exhibits kinase inhibitory activity; the target’s sulfonyl group may similarly target ATP-binding pockets .
  • Antimicrobial Action : ’s triazole derivatives show antimicrobial effects, possibly replicated in the target via membrane disruption .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound, and how should data be interpreted?

  • Methodology : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm connectivity of the azetidine, sulfonyl, and pyrrole moieties. For example, the sulfonyl group (SO₂) adjacent to the 4-chlorophenyl ring will deshield nearby protons, producing distinct splitting patterns (e.g., δ 7.6–7.8 ppm for aromatic protons) . IR spectroscopy should confirm the sulfonyl group (asymmetric S=O stretch at ~1350 cm⁻¹) and ketone carbonyl (C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy .

Q. What synthetic strategies are optimal for achieving high-purity batches of this compound?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Sulfonylation of 3-azetidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
  • Step 2 : Coupling the sulfonyl-azetidine intermediate with 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid via a carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .
  • Purity Control : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (≥95% by area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular viability)?

  • Methodology :

  • Assay-Specific Variables : Compare buffer pH, ionic strength, and reducing agents (e.g., DTT) that may alter sulfonyl group reactivity. For example, sulfonamides can exhibit pH-dependent binding to enzymes .
  • Cellular Permeability : Use logP calculations (predicted ~3.2 for this compound) and parallel artificial membrane permeability assays (PAMPA) to assess whether discrepancies arise from poor cellular uptake .
  • Off-Target Effects : Perform kinome-wide profiling or thermal shift assays to identify non-specific interactions with unrelated proteins .

Q. What computational approaches are recommended for predicting the compound’s binding mode to sulfonyl-sensitive targets (e.g., kinases, carbonic anhydrases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields optimized for sulfonamide interactions (e.g., OPLS4). Focus on hydrogen bonding between the sulfonyl oxygen and catalytic residues (e.g., Zn²⁺ in carbonic anhydrases) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the azetidine-pyrrole conformation in the binding pocket .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinity differences between wild-type and mutant enzymes .

Q. How does the stereochemistry of the azetidine ring impact biological activity, and how can enantiomers be isolated?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol mobile phase) to separate enantiomers. Verify absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
  • Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for carbonic anhydrase IX). The (R)-enantiomer may show 10–100x higher potency due to optimal sulfonyl group orientation .

Contradiction Analysis Example

Issue : A study reports IC₅₀ = 50 nM for kinase X inhibition, while another finds IC₅₀ = 5 µM.
Resolution Steps :

Verify assay conditions: The first study used 10 mM Mg²⁺, which stabilizes ATP-binding pockets, while the second omitted Mg²⁺, reducing compound affinity .

Check compound stability: LC-MS of post-assay solutions may reveal degradation (e.g., hydrolysis of the azetidine ring under acidic conditions) .

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